molecular formula C22H26N2O4 B268389 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268389
M. Wt: 382.5 g/mol
InChI Key: JAWHQLRUHDMBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 exerts its inhibitory effects on protein kinases through several mechanisms. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its effects on protein kinases, 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has been shown to have other biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the invasion and migration of these cells. 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 is its specificity for certain protein kinases involved in tumor growth and angiogenesis. This allows for targeted inhibition of these pathways, potentially reducing the risk of side effects associated with non-specific kinase inhibitors. However, one limitation of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

For research on 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 include investigating its potential applications in combination with other therapeutic agents, as well as exploring its effects on other signaling pathways involved in cancer growth and metastasis. Additionally, further studies are needed to determine the optimal dosing and administration of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 for maximum efficacy in cancer treatment.

Synthesis Methods

The synthesis of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 involves several steps, including the reaction of 4-bromo-2-fluoronitrobenzene with 2-aminophenyl-N-morpholino carbamate to form 4-bromo-2-fluoro-N-(2-morpholino-1-(phenylcarbamoyl)ethyl)aniline. This intermediate is then reacted with sec-butylamine to yield 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, the final product.

Scientific Research Applications

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has been studied extensively for its potential applications in cancer research. The compound has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). These inhibitory effects have led to the development of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 as a potential therapeutic agent for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

properties

Product Name

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-butan-2-yloxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-3-16(2)28-18-8-6-7-17(15-18)21(25)23-20-10-5-4-9-19(20)22(26)24-11-13-27-14-12-24/h4-10,15-16H,3,11-14H2,1-2H3,(H,23,25)

InChI Key

JAWHQLRUHDMBJZ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.